O-Propyl-D-tyrosine

Description

Properties

IUPAC Name |

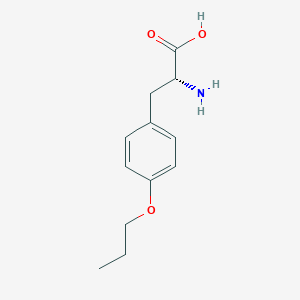

(2R)-2-amino-3-(4-propoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDNDXOANCQXPD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the α-Amino Group

The tert-butoxycarbonyl (Boc) group is widely employed to protect the α-amino group of D-tyrosine during O-alkylation. In a representative procedure, D-tyrosine (10 mmol) is dissolved in a 1:1 mixture of dioxane and water, followed by the addition of Boc₂O (1.1 equiv) and K₂CO₃ (3.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 h, achieving >90% conversion to Boc-D-tyrosine-OH. Workup involves acidification to pH 4 with KHSO₄, extraction with ethyl acetate, and drying over MgSO₄.

Carboxylic Acid Esterification

Methyl or ethyl esters are preferred to block the carboxylic acid moiety. For example, Boc-D-tyrosine is treated with thionyl chloride in methanol under reflux, yielding Boc-D-tyrosine-OMe in 95% efficiency. This step prevents nucleophilic interference during subsequent O-alkylation.

O-Propylation of the Phenolic Hydroxyl Group

Mitsunobu Etherification

The Mitsunobu reaction enables efficient O-propylation under mild conditions. Boc-D-tyrosine-OMe (5 mmol) is combined with propanol (6 mmol), triphenylphosphine (6 mmol), and diisopropyl azodicarboxylate (DIAD, 6 mmol) in anhydrous THF at 0°C. After stirring for 24 h at room temperature, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), affording Boc-D-tyrosine(O-Propyl)-OMe in 82% yield. Key advantages include stereoretention and compatibility with acid-labile protecting groups.

Alkylation via Propyl Halides

Alternative approaches employ propyl bromide (3.0 equiv) with Cs₂CO₃ (2.5 equiv) in DMF at 60°C. After 8 h, Boc-D-tyrosine(O-Propyl)-OMe is isolated in 75% yield, though prolonged heating risks racemization. This method is less selective than Mitsunobu, often requiring rigorous exclusion of moisture.

Deprotection and Final Product Isolation

Saponification of the Methyl Ester

Boc-D-tyrosine(O-Propyl)-OMe is treated with LiOH (4.0 equiv) in THF/water (3:1) at 0°C for 2 h, followed by acidification to pH 3 with HCl. Extraction with ethyl acetate and solvent evaporation yield Boc-D-tyrosine(O-Propyl)-OH in 90% purity.

Boc Group Removal

Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) over 4 h provides O-Propyl-D-tyrosine as a TFA salt. Neutralization with aqueous NaHCO₃ and lyophilization yield the free amino acid in 85% recovery.

Analytical Characterization and Quality Control

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >99% purity for the final product. Retention times for this compound and its L-enantiomer are resolved using chiral columns, ensuring enantiomeric excess >98%.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.05 (d, 2H, J = 8.4 Hz, ArH), 6.75 (d, 2H, J = 8.4 Hz, ArH), 4.25 (t, 1H, J = 6.0 Hz, α-CH), 3.95 (t, 2H, J = 6.8 Hz, OCH₂), 1.75–1.65 (m, 2H, CH₂), 1.55–1.45 (m, 2H, CH₂), 0.95 (t, 3H, J = 7.2 Hz, CH₃).

-

HRMS (ESI) : m/z calcd for C₁₂H₁₅NO₄ [M+H]⁺: 238.1075, found: 238.1078.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| Mitsunobu Etherification | 82 | 99.3 | Low | High |

| Alkylation with PrBr | 75 | 97.5 | Moderate | Moderate |

The Mitsunobu protocol is superior in preserving stereochemistry, though DIAD cost may limit industrial adoption. Propyl bromide alkylation offers a lower-cost alternative but requires stringent pH control .

Scientific Research Applications

Medicinal Chemistry

O-Propyl-D-tyrosine serves as a valuable building block in the synthesis of pharmaceuticals. Its structural similarity to natural amino acids allows it to be incorporated into peptide-based drugs, enhancing their stability and bioactivity.

Case Study: Synthesis of Tyrosine Analogues

Research has demonstrated that modifications to the tyrosine structure can lead to compounds with improved pharmacological properties. For instance, studies have focused on synthesizing tyrosine analogues that exhibit enhanced binding affinity for specific receptors, potentially leading to more effective treatments for conditions such as depression and anxiety .

Neuropharmacology

This compound has implications in neuropharmacology due to its influence on neurotransmitter systems. It is believed to affect the synthesis and release of dopamine, a crucial neurotransmitter involved in mood regulation and motor control.

Case Study: Dopaminergic Activity

In experimental models, this compound has been shown to increase levels of tyrosine hydroxylase, an enzyme critical for dopamine synthesis. This effect was observed in studies involving animal models where supplementation with this compound resulted in significant increases in dopaminergic activity within the brain . Such findings suggest its potential use in treating neurodegenerative disorders like Parkinson's disease.

Biochemical Research

In biochemical research, this compound is utilized as a substrate for enzymatic reactions. Its unique properties allow researchers to study enzyme kinetics and mechanisms more effectively.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Outcome |

|---|---|---|

| Tyrosine Hydroxylase | Hydroxylation | Increased catecholamine synthesis |

| Phenol-Lyase | β-Replacement Reaction | Production of L-DOPA |

| Dipeptidase | Hydrolysis | Release of free amino acids |

These reactions are critical for understanding metabolic pathways involving tyrosine and its derivatives.

Drug Delivery Systems

Recent studies have explored the use of this compound as a component in drug delivery systems due to its ability to form stable gels. This property can be harnessed for creating controlled-release formulations that enhance the bioavailability of therapeutic agents.

Case Study: Organogel Formation

Research indicates that this compound can act as an organogelator, forming gels that can encapsulate drugs for sustained release. This application is particularly promising for hydrophobic drugs that require improved solubility and stability .

Radiotracer Development

This compound derivatives are being investigated as potential radiotracers in diagnostic imaging. Their ability to mimic natural tyrosine allows them to be used in imaging techniques such as positron emission tomography (PET) for tumor detection.

Table 2: Radiotracers Derived from Tyrosine Analogues

| Radiotracer | Target | Application |

|---|---|---|

| 99mTc-N4-Tyrosine | Brain Tumors | Diagnostic imaging |

| 18F-FDOPA | Neuroendocrine Tumors | PET imaging |

These radiotracers show promise in enhancing the accuracy of tumor localization and characterization .

Mechanism of Action

The mechanism of action of O-Propyl-D-tyrosine involves its interaction with various molecular targets, primarily enzymes and receptors associated with amino acid metabolism. The propoxy group may enhance its binding affinity and specificity towards certain enzymes, thereby modulating their activity. This can influence metabolic pathways and biochemical processes within cells .

Comparison with Similar Compounds

Structural and Functional Analogues

O-Methyl-D-Tyrosine

- Structure: Methyl group instead of propyl at the phenolic oxygen.

- Properties :

- Key Differences : The shorter alkyl chain (methyl vs. propyl) likely reduces lipophilicity compared to O-propyl-D-tyrosine, affecting membrane permeability and metabolic stability .

O-(3-Azidopropyl)-L-Tyrosine

- Structure: Propyl chain with an azide functional group at the phenolic oxygen (L-configuration).

- Properties :

- Key Differences : The azide group introduces reactivity for conjugation, unlike the inert propyl group in this compound. The D/L stereochemistry further distinguishes biological activity .

N-Fmoc-3-(Cbz-Amino)-D-Alanine

- Structure : Carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

- Properties :

- Key Differences : Unlike this compound, this compound focuses on backbone modifications rather than side-chain alkylation .

Table 1: Comparative Data for Tyrosine Derivatives

Biological Activity

O-Propyl-D-tyrosine is a derivative of the amino acid tyrosine, distinguished by the addition of a propyl group to its structure. This modification has implications for its biological activity, particularly in enzymatic interactions and protein synthesis. This article provides an overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The introduction of the propoxy group in this compound enhances its binding affinity to various enzymes and receptors involved in amino acid metabolism. This structural modification can influence metabolic pathways and biochemical processes within cells, particularly through interactions with enzymes that catalyze oxidation and reduction reactions.

Key Mechanisms:

- Oxidation: this compound can undergo oxidation to form quinones and other oxidized derivatives. This property is crucial for its role in redox reactions within biological systems.

- Reduction: The compound can also be reduced to form alcohol derivatives, which may have distinct biological functions.

Biological Activities

This compound exhibits several biological activities that are significant for research and therapeutic applications:

-

Antioxidant Activity:

- The phenolic structure of this compound allows it to act as a radical scavenger, potentially protecting cells from oxidative stress.

- Antimicrobial Properties:

- Enzyme Interactions:

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Radical scavenging ability | |

| Antibacterial | Inhibition of bacterial growth | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Enzymatic Synthesis of L-DOPA

A study investigated the enzymatic synthesis of L-DOPA using bacterial tyrosine phenol-lyase (Tpl), highlighting the role of tyrosine derivatives in producing therapeutic compounds like L-DOPA, which is crucial for treating Parkinson’s disease. The study demonstrated that modifications to tyrosine could enhance enzyme efficiency and product yield .

Case Study 2: Antimicrobial Efficacy

Research conducted on various tyrosine derivatives, including this compound, showed significant antimicrobial activity against several bacterial strains. The study utilized a series of assays to quantify the inhibition zones produced by different concentrations of the compound, confirming its potential as an antimicrobial agent .

Q & A

Q. What established protocols are recommended for synthesizing O-Propyl-D-tyrosine with high purity?

- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase alkylation of D-tyrosine. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for the amino and hydroxyl groups to prevent side reactions.

- Propylation : React with propyl bromide or iodide under basic conditions (e.g., NaH in DMF).

- Purification : Employ reverse-phase HPLC or recrystallization to isolate the product.

- Characterization : Confirm purity via H/C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to verify enantiomeric integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer:

- Structural confirmation : Use H NMR (peaks at δ 6.8–7.2 ppm for aromatic protons, δ 3.8–4.2 ppm for propyl-O linkage) and FT-IR (C-O stretch at ~1200 cm).

- Enantiomeric purity : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar organic mobile phase (e.g., ethanol/hexane).

- Quantitative analysis : LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer: Stability studies should include:

- Temperature : Store at –20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis.

- pH sensitivity : Test degradation kinetics in buffers (pH 2–9) via UV-Vis spectroscopy (λ = 280 nm for tyrosine moiety).

- Light exposure : Conduct accelerated stability testing under UV/visible light (ICH Q1B guidelines) .

Q. What are the primary applications of this compound in current biochemical research?

- Methodological Answer:

- Peptide modification : Incorporate into antimicrobial peptides to study structure-activity relationships (SAR) via SPPS.

- Enzyme substrate analogs : Use in tyrosine kinase assays to probe catalytic mechanisms (e.g., fluorescence polarization assays).

- Isotopic labeling : C-labeled derivatives for metabolic flux analysis in cell cultures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the enantiomeric excess (ee) of this compound during synthesis?

- Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., Cinchona alkaloids) in asymmetric alkylation.

- Kinetic control : Monitor reaction progress via inline FT-IR or Raman spectroscopy to terminate at maximum ee.

- Solvent optimization : Compare ee in aprotic solvents (DMF vs. THF) with low water content. Use the FINER criteria to ensure feasibility and novelty .

Q. What strategies are recommended for reconciling conflicting data on the metabolic stability of this compound across studies?

- Methodological Answer:

- Meta-analysis : Systematically compare experimental variables (e.g., cell lines, incubation times) using PRISMA guidelines.

- Cross-validation : Replicate studies under standardized conditions (e.g., HepG2 cells, 37°C, 5% CO) with LC-MS quantification.

- Statistical modeling : Apply multivariate ANOVA to identify confounding factors (e.g., serum concentration in media) .

Q. What experimental controls are critical when assessing the biological activity of this compound in cellular models?

- Methodological Answer:

- Negative controls : Use unmodified D-tyrosine and propyl-group-free analogs.

- Solvent controls : Include DMSO/vehicle-treated cells to rule out solvent toxicity.

- Orthogonal assays : Validate results with both fluorescence-based (e.g., Alamar Blue) and luminescence-based (e.g., CellTiter-Glo) viability assays .

Q. How should researchers design comparative studies to evaluate this compound against other tyrosine derivatives in enzyme inhibition assays?

- Methodological Answer:

- PICO framework :

- Population : Tyrosine-dependent enzymes (e.g., tyrosine hydroxylase).

- Intervention : this compound vs. O-Methyl-D-tyrosine.

- Comparison : IC values derived from dose-response curves.

- Outcome : Binding affinity (K) via surface plasmon resonance (SPR).

- Data interpretation : Use Schild analysis for non-competitive inhibition patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.